

head-to-head comparison of DGAT1-IN-1 and pradigastat

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A Head-to-Head Comparison of DGAT1-IN-1 and Pradigastat for Researchers

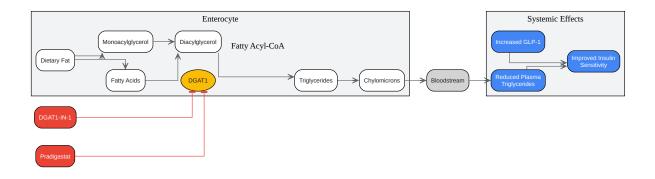
In the landscape of metabolic disease research, the inhibition of diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a promising therapeutic strategy. This enzyme plays a crucial role in the final step of triglyceride synthesis. By inhibiting DGAT1, researchers aim to modulate lipid metabolism and address conditions such as obesity, type 2 diabetes, and hyperlipidemia. This guide provides a detailed, data-driven comparison of two notable DGAT1 inhibitors: DGAT1-IN-1, a potent research compound, and pradigastat, a clinically investigated agent.

Mechanism of Action and Signaling Pathway

Both DGAT1-IN-1 and pradigastat function by inhibiting the DGAT1 enzyme, which is primarily located in the endoplasmic reticulum of enterocytes in the small intestine, as well as in the liver and adipose tissue.[1][2] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triglycerides (TG).[3] Inhibition of this step reduces the synthesis and secretion of triglycerides into the bloodstream.[1] This action can lead to a decrease in body weight, improved insulin sensitivity, and a reduction in liver fat.[4][5]

The inhibition of DGAT1 in the intestine has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, contributing to improved glucose homeostasis.[6][7]





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Caption: The signaling pathway of DGAT1 inhibition by DGAT1-IN-1 and pradigastat.

Potency and Efficacy

A key differentiator between these two inhibitors is their reported potency. DGAT1-IN-1 has demonstrated high potency in a cellular context, whereas pradigastat's potency has been established in enzymatic assays and proven effective in clinical settings.



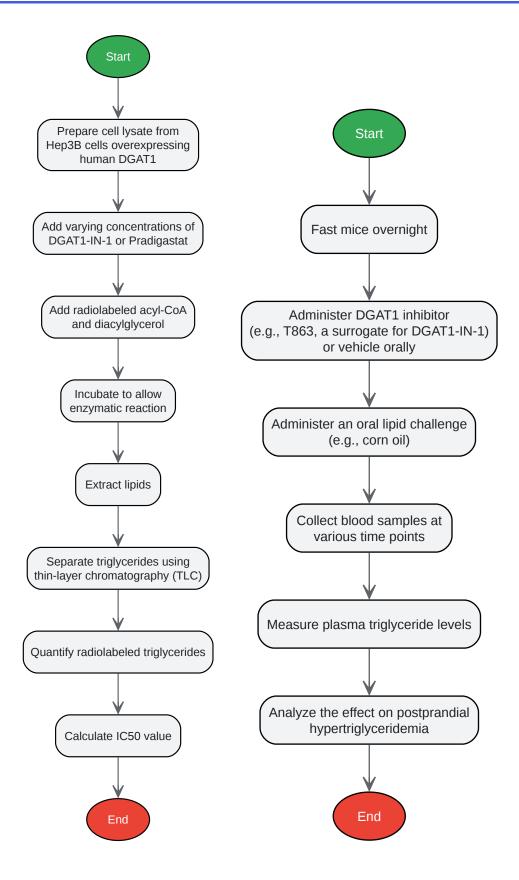
| Parameter | DGAT1-IN-1 | Pradigastat | Reference(s) |
|-------------------|---|--|--------------|
| Target | Diacylglycerol O- acyltransferase 1 (DGAT1) | Diacylglycerol O- acyltransferase 1 (DGAT1) | [8][9][10] |
| IC50 | < 10 nM (in cell lysate from Hep3B cells overexpressing human DGAT1) | 157 nM | [8][9][10] |
| Reported Efficacy | Binds to the fatty acyl- CoA substrate binding tunnel of DGAT1. | Reduces fasting triglycerides by up to 70% in patients with familial chylomicronemia syndrome (FCS) at a 40 mg dose.[11][12] | [3] |

Experimental Protocols

DGAT1 Inhibition Assay (for IC50 Determination)

A common method for determining the IC50 of DGAT1 inhibitors involves a cell-based or enzymatic assay.





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